2-(Dimethylamino)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

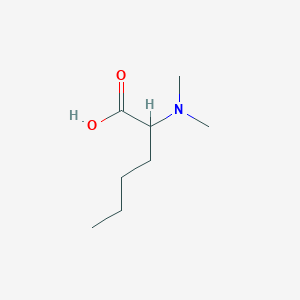

- It features a hexanoic acid backbone (a six-carbon chain with a carboxylic acid group) and a dimethylamino functional group (N(CH3)2) attached to one of the carbon atoms.

- DMAHA is a colorless, hygroscopic solid with various applications in research and industry.

2-(Dimethylamino)hexanoic acid: , is an organic compound with the chemical formula CHNO.

Preparation Methods

- DMAHA can be synthesized through several routes, including:

Amide Formation: By reacting hexanoic acid with dimethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the amide bond.

Esterification: Treating hexanoic acid with dimethylamine and an acid catalyst (e.g., sulfuric acid) to yield the ester, followed by hydrolysis to obtain DMAHA.

- Industrial production methods may involve large-scale esterification or amide formation processes.

Chemical Reactions Analysis

- DMAHA can undergo various reactions:

Hydrolysis: Conversion of DMAHA to hexanoic acid and dimethylamine in aqueous or acidic conditions.

Esterification: Formation of DMAHA esters with alcohols.

Amidation: Reaction with amines to form amides.

- Common reagents include acids, bases, and coupling agents.

- Major products include DMAHA esters and amides.

Scientific Research Applications

Chemistry: DMAHA serves as a building block for drug design and synthesis due to its unique structure.

Biology: It may be used in studies related to cell signaling, membrane transport, and enzyme inhibition.

Medicine: DMAHA derivatives could have potential pharmacological applications, although further research is needed.

Industry: DMAHA-based surfactants find use in emulsification and dispersion processes.

Mechanism of Action

- DMAHA’s mechanism of action depends on its specific application.

- In drug design, it may interact with receptors or enzymes, affecting cellular processes.

- Further studies are required to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

- DMAHA shares similarities with other amino acids, such as 6-(Dimethylamino)hexanoic acid .

- Its uniqueness lies in the combination of a six-carbon chain, carboxylic acid, and dimethylamino group.

Biological Activity

2-(Dimethylamino)hexanoic acid, also known as DMHA, is an organic compound with the molecular formula C8H17NO2 and a molecular weight of approximately 171.22 g/mol. Its structure consists of a hexanoic acid backbone with a dimethylamino group attached to the second carbon. This unique configuration allows it to exhibit various biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C8H17NO2

- Molecular Weight : 171.22 g/mol

- CAS Number : 5428-01-3

Mechanisms of Biological Activity

Research indicates that this compound may influence several cellular processes through its structural similarity to amino acids, allowing it to participate in various biochemical pathways. The compound has been shown to modulate neurotransmitter systems, although the specific mechanisms remain under investigation .

Interaction with Biological Targets

- Receptor Binding : Studies have demonstrated that DMHA can interact with various receptors and enzymes, influencing their activity. This interaction is crucial for understanding its potential therapeutic roles.

- Neurotransmitter Modulation : Preliminary research suggests that DMHA may affect the release and reuptake of neurotransmitters, which could have implications for mood regulation and cognitive function.

Applications in Research and Medicine

Due to its biological activity, this compound has been explored for several applications:

- Pharmaceutical Development : As a linker in drug design, DMHA can enhance the efficacy of therapeutic agents by improving their bioavailability and targeting capabilities.

- Nutraceuticals : The compound is also investigated for its potential use as a dietary supplement due to its stimulant properties.

Study 1: Neurotransmitter Effects

A study conducted on animal models indicated that administration of DMHA resulted in increased levels of norepinephrine and dopamine, suggesting its role as a central nervous system stimulant. The findings highlight its potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD).

Study 2: Binding Affinity

In vitro studies assessed the binding affinity of DMHA to various receptors. Results indicated significant binding to adrenergic receptors, which are involved in the fight-or-flight response, thereby suggesting potential uses in stress-related disorders .

Study 3: Comparative Analysis

A comparative analysis between DMHA and structurally similar compounds revealed that DMHA exhibited higher biological activity than compounds such as 2-aminohexanoic acid and N,N-dimethylglycine. This difference is attributed to its unique hydrophobic-polar balance, which enhances its interaction with biological membranes .

Data Table: Structural Comparisons

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Hexanoic acid backbone with dimethylamino | Modulates neurotransmitter systems |

| 2-Aminohexanoic acid | Contains an amino group instead of dimethylamino | More polar, affecting solubility and reactivity |

| N,N-Dimethylglycine | Shorter carbon chain (two carbons) | Used primarily as a dietary supplement |

| 6-Amino-2-hexenoic acid | Contains a double bond | Offers different reactivity patterns |

Properties

CAS No. |

5428-01-3 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(dimethylamino)hexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

CXLSDGHWWXDHEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.